Cas no 6372-57-2 ((1-benzyl-3-phenylaziridin-2-yl)-phenylmethanone)

(1-benzyl-3-phenylaziridin-2-yl)-phenylmethanone structure
6372-57-2 structure
Product name:(1-benzyl-3-phenylaziridin-2-yl)-phenylmethanone
CAS No:6372-57-2
MF:C22H19NO
MW:313.39236
CID:960753
PubChem ID:296700

(1-benzyl-3-phenylaziridin-2-yl)-phenylmethanone Chemical and Physical Properties

Names and Identifiers

    • (1-benzyl-3-phenylaziridin-2-yl)-phenylmethanone
    • rel-(2α*,3α*)-1-Benzyl-2-benzoyl-3-phenylaziridine
    • DTXSID50980166
    • 6476-12-6
    • (1-benzyl-3-phenylaziridin-2-yl)(phenyl)methanone
    • WLN: T3NTJ AR BR& FV1R -T
    • (1-benzyl-3-phenyl-aziridin-2-yl)-phenyl-methanone
    • NSC167157
    • NSC167332
    • Ketone, 1-benzyl-3-phenyl-2-aziridinyl phenyl, trans-
    • 1-Benzyl-3-phenyl-2-aziridyl phenyl ketone
    • UBYJCOQOPFVSFQ-UHFFFAOYSA-N
    • NSC-167157
    • Methanone, phenyl[3-phenyl-1-(phenylmethyl)-2-aziridinyl]-, trans-
    • NSC-167332
    • SCHEMBL11248714
    • (1-Benzyl-3-phenyl-2-aziridinyl)(phenyl)methanone #
    • 6372-57-2
    • NSC619200
    • AKOS024298299
    • NSC-619200
    • Inchi: InChI=1S/C22H19NO/c24-22(19-14-8-3-9-15-19)21-20(18-12-6-2-7-13-18)23(21)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2
    • InChI Key: UBYJCOQOPFVSFQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 313.14677
  • Monoisotopic Mass: 313.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.1Ų

Experimental Properties

  • PSA: 20.08
  • LogP: 4.43290

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